molecular formula C10H8ClN B167870 3-Chloro-2-methylquinoline CAS No. 10222-49-8

3-Chloro-2-methylquinoline

Cat. No.: B167870
CAS No.: 10222-49-8
M. Wt: 177.63 g/mol
InChI Key: VKQLIAGIUZPMER-UHFFFAOYSA-N
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Description

3-Chloro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and a methyl group at the second position in the quinoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylquinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with acetaldehyde in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol. Another method involves the Friedländer synthesis, where 2-aminobenzyl chloride reacts with acetone in the presence of a base such as sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methylquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing the introduction of various functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Methylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The biological activity of 3-Chloro-2-methylquinoline is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound can interfere with the function of certain receptors and ion channels, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

3-Chloro-2-methylquinoline can be compared with other quinoline derivatives such as:

    2-Methylquinoline: Lacks the chlorine atom at the third position, resulting in different chemical reactivity and biological activity.

    3-Chloroquinoline: Lacks the methyl group at the second position, which affects its physical properties and reactivity.

    2-Chloro-3-methylquinoline: Similar structure but with the positions of the chlorine and methyl groups reversed, leading to distinct chemical behavior.

The uniqueness of this compound lies in the specific arrangement of the chlorine and methyl groups, which imparts unique chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLIAGIUZPMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332682
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-49-8
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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